molecular formula C13H20BNO4 B582229 4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid CAS No. 1256355-11-9

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid

Cat. No. B582229
M. Wt: 265.116
InChI Key: DBCMLDOLGISAAM-UHFFFAOYSA-N
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Description

The compound “4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid” is a type of boronic acid that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of Boc-protected amino acids and peptides often involves the use of a base and the anhydride Boc2O . A recent study has described a method for the high-temperature deprotection of Boc-protected amino acids and peptides using a thermally stable ionic liquid . This method could potentially be applied to the synthesis of “4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid”.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-5-7-11(8-6-10)14(17)18/h5-8,17-18H,9H2,1-4H3 . This indicates that the compound contains a boronic acid group, a tert-butoxycarbonyl group, and a phenyl group.


Chemical Reactions Analysis

The Boc group in this compound can be removed under acidic conditions . This deprotection process is a key step in many organic synthesis reactions, particularly in peptide synthesis. The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions to be carried out on the compound .

Scientific Research Applications

  • Scientific Field: Peptide Synthesis

    • Application Summary : Boc-protected amino acids are commonly used in peptide synthesis . The Boc group protects the amino group, preventing it from reacting until the desired moment in the synthesis process .
    • Methods of Application : The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results or Outcomes : The resulting protected Amino Acid Ionic Liquids (AAILs) were used as the starting materials in dipeptide synthesis .
  • Scientific Field: Organic Chemistry

    • Application Summary : Boc-protected amino acids are used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis of Boc derivatives of amino acids is optimized and individualized based on the conditions of the reactions .
    • Results or Outcomes : The outcome of the reaction depends on the specific conditions and the amino acids used .
  • Scientific Field: High-Temperature Deprotection

    • Application Summary : Boc-protected amino acids can be rapidly and effectively deprotected at high temperatures using a thermally stable Ionic Liquid .
    • Methods of Application : The method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
  • Scientific Field: Blood Vessel Remodeling and Angiogenesis

    • Application Summary : Certain Boc-protected compounds play an important role in blood vessel remodeling and angiogenesis .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the compound in biological systems .
    • Results or Outcomes : The compound is not necessary for the initial formation of blood vessels, but is essential for their maintenance and remodeling .
  • Scientific Field: Sustainable Synthesis

    • Application Summary : Boc-protected amino acids can be used in sustainable synthesis .
    • Methods of Application : The method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .
    • Results or Outcomes : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
  • Scientific Field: Organic Synthesis

    • Application Summary : Boc-protected amino acids are used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis of Boc derivatives of amino acids is optimized and individualized based on the conditions of the reactions .
    • Results or Outcomes : The outcome of the reaction depends on the specific conditions and the amino acids used .

Safety And Hazards

The safety data sheet for a similar compound, “4-[(N-BOC-amino)methyl]phenylboronic acid pinacol ester”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing safer and more efficient methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring new applications for these compounds .

properties

IUPAC Name

[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMLDOLGISAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681715
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid

CAS RN

1256355-11-9
Record name Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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